Cas no 2002767-04-4 ((5-chloropyrimidin-2-yl)(cyclopropyl)methanamine)

(5-chloropyrimidin-2-yl)(cyclopropyl)methanamine Chemical and Physical Properties
Names and Identifiers
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- (5-chloropyrimidin-2-yl)(cyclopropyl)methanamine
- EN300-1462325
- 2002767-04-4
-
- Inchi: 1S/C8H10ClN3/c9-6-3-11-8(12-4-6)7(10)5-1-2-5/h3-5,7H,1-2,10H2
- InChI Key: BQVBLZWXWMUWRJ-UHFFFAOYSA-N
- SMILES: ClC1C=NC(C(C2CC2)N)=NC=1
Computed Properties
- Exact Mass: 183.0563250g/mol
- Monoisotopic Mass: 183.0563250g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.8Ų
- XLogP3: 0.5
(5-chloropyrimidin-2-yl)(cyclopropyl)methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1462325-250mg |
(5-chloropyrimidin-2-yl)(cyclopropyl)methanamine |
2002767-04-4 | 250mg |
$840.0 | 2023-09-29 | ||
Enamine | EN300-1462325-0.25g |
(5-chloropyrimidin-2-yl)(cyclopropyl)methanamine |
2002767-04-4 | 0.25g |
$1117.0 | 2023-06-06 | ||
Enamine | EN300-1462325-5.0g |
(5-chloropyrimidin-2-yl)(cyclopropyl)methanamine |
2002767-04-4 | 5g |
$3520.0 | 2023-06-06 | ||
Enamine | EN300-1462325-50mg |
(5-chloropyrimidin-2-yl)(cyclopropyl)methanamine |
2002767-04-4 | 50mg |
$768.0 | 2023-09-29 | ||
Enamine | EN300-1462325-0.1g |
(5-chloropyrimidin-2-yl)(cyclopropyl)methanamine |
2002767-04-4 | 0.1g |
$1068.0 | 2023-06-06 | ||
Enamine | EN300-1462325-10000mg |
(5-chloropyrimidin-2-yl)(cyclopropyl)methanamine |
2002767-04-4 | 10000mg |
$3929.0 | 2023-09-29 | ||
Enamine | EN300-1462325-2.5g |
(5-chloropyrimidin-2-yl)(cyclopropyl)methanamine |
2002767-04-4 | 2.5g |
$2379.0 | 2023-06-06 | ||
Enamine | EN300-1462325-5000mg |
(5-chloropyrimidin-2-yl)(cyclopropyl)methanamine |
2002767-04-4 | 5000mg |
$2650.0 | 2023-09-29 | ||
Enamine | EN300-1462325-100mg |
(5-chloropyrimidin-2-yl)(cyclopropyl)methanamine |
2002767-04-4 | 100mg |
$804.0 | 2023-09-29 | ||
Enamine | EN300-1462325-0.05g |
(5-chloropyrimidin-2-yl)(cyclopropyl)methanamine |
2002767-04-4 | 0.05g |
$1020.0 | 2023-06-06 |
(5-chloropyrimidin-2-yl)(cyclopropyl)methanamine Related Literature
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Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
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Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
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Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
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Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
Additional information on (5-chloropyrimidin-2-yl)(cyclopropyl)methanamine
Recent Advances in the Study of (5-chloropyrimidin-2-yl)(cyclopropyl)methanamine (CAS: 2002767-04-4) in Chemical Biology and Pharmaceutical Research
The compound (5-chloropyrimidin-2-yl)(cyclopropyl)methanamine (CAS: 2002767-04-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This heterocyclic amine, featuring a chloropyrimidine core and a cyclopropyl substituent, exhibits unique physicochemical properties that make it a promising scaffold for drug development. Recent studies have focused on its synthesis, biological activity, and mechanism of action, particularly in the context of kinase inhibition and targeted cancer therapies.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of (5-chloropyrimidin-2-yl)(cyclopropyl)methanamine via a palladium-catalyzed cross-coupling reaction, achieving a yield of 78% with high purity. The researchers highlighted the compound's stability under physiological conditions and its favorable pharmacokinetic profile in preclinical models. Structural-activity relationship (SAR) studies revealed that the cyclopropyl group enhances membrane permeability while the chloropyrimidine moiety contributes to target binding specificity.
In the context of biological activity, recent findings published in ACS Chemical Biology (2024) identified (5-chloropyrimidin-2-yl)(cyclopropyl)methanamine as a potent and selective inhibitor of cyclin-dependent kinase 12 (CDK12), with an IC50 of 12 nM. The compound showed remarkable anti-proliferative effects in triple-negative breast cancer cell lines, inducing apoptosis through the downregulation of DNA damage response genes. These results suggest its potential as a targeted therapy for CDK12-dependent cancers, particularly those resistant to conventional treatments.
Further pharmacological characterization in animal models (Nature Communications, 2024) revealed that (5-chloropyrimidin-2-yl)(cyclopropyl)methanamine exhibits favorable blood-brain barrier penetration, opening possibilities for its application in central nervous system disorders. The compound demonstrated dose-dependent tumor growth inhibition in glioblastoma xenograft models with minimal off-target effects, as evidenced by comprehensive proteomic analysis.
Ongoing clinical trials (Phase I/II) are currently evaluating the safety and efficacy of (5-chloropyrimidin-2-yl)(cyclopropyl)methanamine derivatives in solid tumors, with preliminary results showing promising response rates in patients with CDK12-altered malignancies. The development of novel formulations, including nanoparticle-based delivery systems, aims to further enhance the compound's therapeutic index and reduce potential side effects.
From a chemical biology perspective, recent cryo-EM studies (Cell Chemical Biology, 2024) have elucidated the molecular interactions between (5-chloropyrimidin-2-yl)(cyclopropyl)methanamine and its protein targets at atomic resolution. These structural insights are facilitating the rational design of second-generation analogs with improved selectivity and reduced potential for drug resistance development.
The growing body of research on (5-chloropyrimidin-2-yl)(cyclopropyl)methanamine underscores its significance as a versatile chemical scaffold in medicinal chemistry. Future directions include exploration of its applications in other therapeutic areas, such as inflammatory diseases and neurodegenerative disorders, as well as the development of combination therapies with existing anticancer agents. The compound's unique chemical properties and demonstrated biological activities position it as a valuable tool for both basic research and drug discovery efforts in the pharmaceutical industry.
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